Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-

Descripción general

Descripción

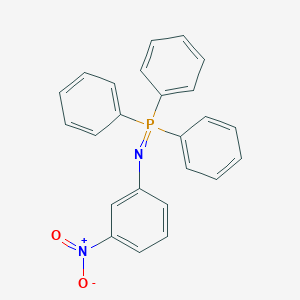

Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-: is an organophosphorus compound with the molecular formula C24H19N2O2P It is known for its unique structure, which includes a nitro group attached to the benzene ring and a triphenylphosphoranylidene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with 3-nitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: Triphenylphosphine and 3-nitroaniline.

Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.

Procedure: The reactants are mixed and heated to a specific temperature, often around 80-100°C, for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).

Purification: The product is purified using column chromatography or recrystallization to obtain pure Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using automated reactors, and employing efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the phosphoranylidene moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like hydroxide ions (OH-) or amines in basic or neutral conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-amino-N-(triphenylphosphoranylidene)-benzenamine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzenamine derivatives, including 3-nitro-N-(triphenylphosphoranylidene)-, are extensively used as reagents in organic synthesis. The triphenylphosphoranylidene moiety enhances the compound's stability and reactivity, making it suitable for various chemical transformations.

Reagent in Wittig Reactions

The compound can participate in Wittig reactions, where it acts as a phosphoranylidene reagent to form alkenes from aldehydes or ketones. This reaction is crucial for synthesizing complex organic molecules and has applications in pharmaceuticals and agrochemicals.

Functional Group Transformations

Benzenamine derivatives are involved in functional group interconversions, such as:

- Amidation : The use of polymer-supported triphenylphosphine (PS-TPP) for amidation reactions demonstrates the utility of phosphoranylidene compounds in forming amides from carboxylic acids and amines .

- Conversion of Alcohols : PS-TPP has been effectively used to convert alcohols into alkyl bromides, showcasing the versatility of triphenylphosphine derivatives in functional group transformations .

Medicinal Chemistry

The potential medicinal applications of benzenamine derivatives are significant, particularly as enzyme inhibitors.

Anticoagulant Properties

Research indicates that certain benzenamine derivatives inhibit factor Xa, a key enzyme in the coagulation cascade. This inhibition can be harnessed for developing new anticoagulant therapies . The structural modifications provided by the triphenylphosphoranylidene group may enhance binding affinity and specificity towards target enzymes.

Studies have shown that benzenamine derivatives can modulate enzymatic activity and influence biochemical pathways. For instance, they may act as ligands that bind to active sites on enzymes, altering their function.

Materials Science

Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- has also found applications in materials science.

Electrolyte Additives

Recent studies suggest that this compound can serve as an electrolyte additive in lithium-ion batteries, particularly with lithium cobalt oxide (LiCoO₂) electrodes during high-voltage operations. Its incorporation improves battery performance by enhancing stability and conductivity .

Intermediate for Isocyanates

The compound is also utilized as an intermediate for synthesizing isocyanates and isothiocyanates, which are valuable in producing various polymers and pharmaceuticals .

Case Studies

Mecanismo De Acción

The mechanism of action of Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phosphoranylidene moiety can act as a ligand, coordinating with metal ions. These interactions can influence various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Benzenamine, N-(triphenylphosphoranylidene)-: Lacks the nitro group, making it less reactive in redox reactions.

Benzenamine, 4-nitro-N-(triphenylphosphoranylidene)-: Similar structure but with the nitro group in the para position, affecting its reactivity and steric properties.

Benzenamine, 2-nitro-N-(triphenylphosphoranylidene)-: Nitro group in the ortho position, leading to different electronic and steric effects.

Uniqueness: Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The combination of the nitro group and the triphenylphosphoranylidene moiety provides a versatile platform for various chemical transformations and applications.

Actividad Biológica

Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- is a compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . It contains a triphenylphosphoranylidene moiety attached to a 3-nitrobenzenamine structure, which contributes to its unique reactivity and potential biological effects.

Synthesis

The synthesis of Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- typically involves the reaction of 3-nitroaniline with triphenylphosphine . A common synthetic route is through the Wittig reaction , where triphenylphosphine reacts with an appropriate aldehyde or ketone to form the desired phosphoranylidene derivative.

The biological activity of Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- is primarily attributed to its ability to interact with enzymes and proteins. The triphenylphosphoranylidene group can act as a ligand, enhancing binding affinity to active sites on target molecules. This interaction can modulate enzyme activity and alter biochemical pathways, leading to various physiological effects.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in disease management.

Case Studies

- Antiviral Activity : A study examining related compounds indicated that derivatives with similar structures could inhibit hepatitis B (HBV) and C (HCV) viruses. The molecular docking results suggested strong binding affinities that could be extrapolated to understand the potential of Benzenamine derivatives in antiviral therapy .

- Antimicrobial Properties : Other studies have explored the antimicrobial effects of compounds structurally related to Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-. These investigations revealed promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Data Table: Biological Activity Overview

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Modulation of metabolic enzymes | |

| Antiviral | Potential inhibition of HBV and HCV | |

| Antimicrobial | Activity against various bacterial strains |

Research Findings

Recent studies have focused on the electronic properties and reactivity profiles of Benzenamine derivatives using computational methods such as Density Functional Theory (DFT). These studies provide insights into the molecular interactions that underpin their biological activities. For example, HOMO-LUMO analysis reveals significant energy gaps that correlate with reactivity and binding potential to biological targets .

Propiedades

IUPAC Name |

(3-nitrophenyl)imino-triphenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N2O2P/c27-26(28)21-12-10-11-20(19-21)25-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFAUKFPPPZZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304430 | |

| Record name | Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14796-86-2 | |

| Record name | Phosphine imide,P,P-triphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.